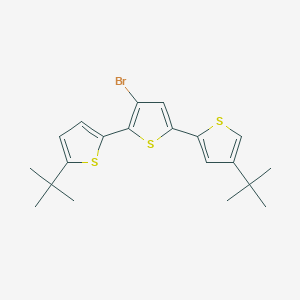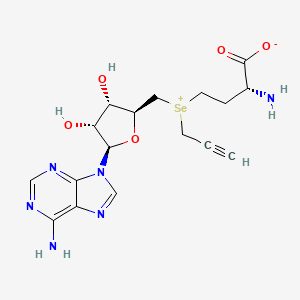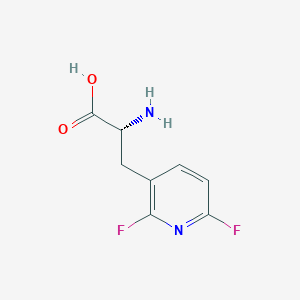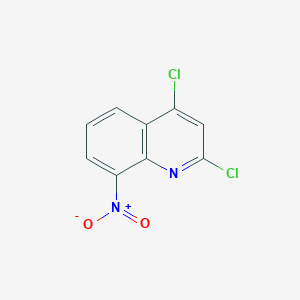![molecular formula C7H6N2O B13023334 Furo[3,2-B]pyridin-5-amine CAS No. 1026709-93-2](/img/structure/B13023334.png)
Furo[3,2-B]pyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,2-B]pyridin-5-amine is a heterocyclic compound with the molecular formula C7H6N2O. It is a fused pyridine derivative, which means it contains a pyridine ring fused with another ring, in this case, a furan ring. This compound is of significant interest in medicinal chemistry due to its versatile pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furo[3,2-B]pyridin-5-amine can be synthesized through various synthetic routes. One common method involves the reaction of nicotinonitrile with sodium ethoxide in ethanol, followed by sequential cyclizations and functional modifications . Another method includes the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-B]pyridin-5-amine undergoes various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives of this compound.
Scientific Research Applications
Furo[3,2-B]pyridin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has shown significant bioactivity, including anticancer properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Furo[3,2-B]pyridin-5-amine involves its interaction with various molecular targets and pathways. Molecular docking studies have shown that it binds strongly to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . This binding disrupts key cellular signaling pathways, leading to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-B]pyridine: Another fused pyridine derivative with similar pharmacological properties.
Pyrazolo[3,4-B]pyridine: A heterocyclic compound with significant biomedical applications.
Tetronic Acid Derivatives: Compounds with a similar furan ring structure used in various chemical reactions.
Uniqueness
Furo[3,2-B]pyridin-5-amine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its strong binding affinity to multiple molecular targets makes it a promising candidate for further development in medicinal chemistry.
Properties
CAS No. |
1026709-93-2 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
furo[3,2-b]pyridin-5-amine |
InChI |
InChI=1S/C7H6N2O/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H,(H2,8,9) |
InChI Key |
XIBMUFPRAWVVLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1OC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![5-Chlorothieno[2,3-b]pyridine](/img/structure/B13023329.png)
